molecular formula C24H20Cl2N2 B10924518 4-chloro-1-(3-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-(3-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10924518
M. Wt: 407.3 g/mol
InChI Key: QRYZZIJZAPHGOT-UHFFFAOYSA-N
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Description

4-chloro-1-(3-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

The synthesis of 4-chloro-1-(3-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bromine for bromination, nitric acid for nitration, and sulfuric acid as a catalyst. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-1-(3-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20Cl2N2

Molecular Weight

407.3 g/mol

IUPAC Name

4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H20Cl2N2/c1-16-6-10-19(11-7-16)23-22(26)24(20-12-8-17(2)9-13-20)28(27-23)15-18-4-3-5-21(25)14-18/h3-14H,15H2,1-2H3

InChI Key

QRYZZIJZAPHGOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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